
N-Trifluoroacetodesmethyl Citalopram-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetodesmethyl Citalopram-d3 is a deuterated analog of N-Trifluoroacetodesmethyl Citalopram, a derivative of the antidepressant drug Citalopram. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d3) helps in the study of metabolic pathways and pharmacokinetics by providing a stable isotope for tracing and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetodesmethyl Citalopram-d3 involves multiple steps, starting from the parent compound Citalopram. The key steps include:
Desmethylation: Removal of the methyl group from Citalopram to obtain Desmethyl Citalopram.
Trifluoroacetylation: Introduction of the trifluoroacetyl group to the desmethylated compound.
Deuterium Labeling: Incorporation of deuterium atoms (d3) into the molecule.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with temperature control to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the desmethylation, trifluoroacetylation, and deuterium labeling steps.
Purification: The product is purified using techniques such as chromatography to achieve high purity standards required for pharmaceutical applications.
Quality Control: Rigorous testing is conducted to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetodesmethyl Citalopram-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Trifluoroacetodesmethyl Citalopram-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme interactions due to its stable isotope labeling.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Citalopram and its derivatives.
Industry: Employed in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-Trifluoroacetodesmethyl Citalopram-d3 is similar to that of Citalopram. It primarily targets the serotonin transporter (SERT) in the brain, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
Comparison with Similar Compounds
Similar Compounds
N-Trifluoroacetodesmethyl Citalopram: The non-deuterated analog.
Desmethyl Citalopram: A precursor in the synthesis of N-Trifluoroacetodesmethyl Citalopram-d3.
Citalopram: The parent compound and widely used antidepressant.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmaceutical research and development, offering insights that are not possible with non-labeled compounds.
Properties
CAS No. |
1189981-17-6 |
|---|---|
Molecular Formula |
C21H18F4N2O2 |
Molecular Weight |
409.399 |
IUPAC Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
InChI Key |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


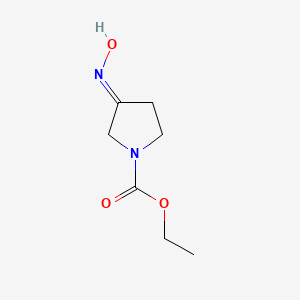

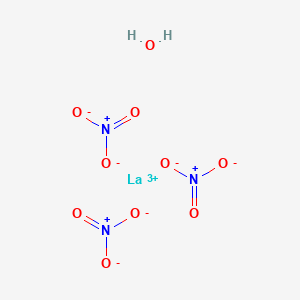
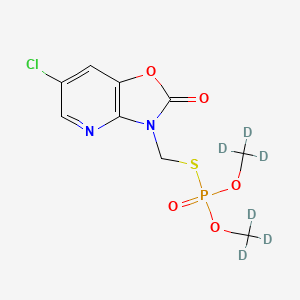
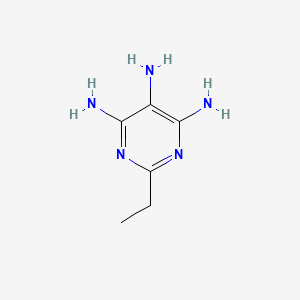

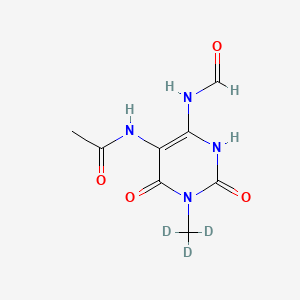
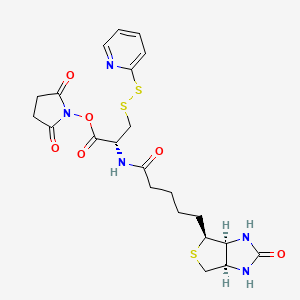
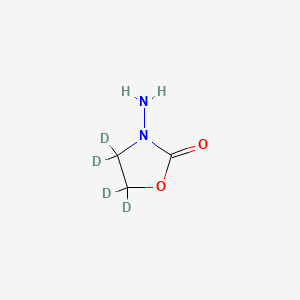
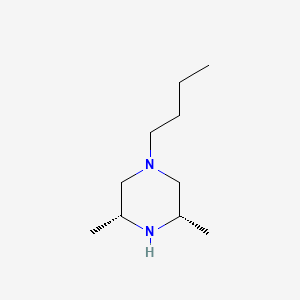
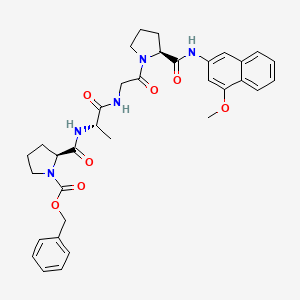
![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)
